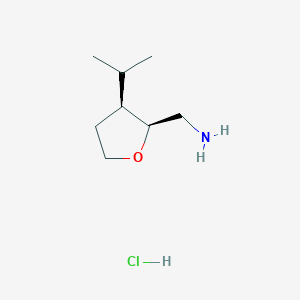![molecular formula C16H12ClF2N3OS2 B2939309 (5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-56-0](/img/structure/B2939309.png)
(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is an organic compound with the molecular formula C17H13ClF2N2O2S2 . It’s a white to light yellow solid with a specific chemical structure . It may have pharmacological activity and could be used as a drug precursor or intermediate in pharmaceutical research and development .
Synthesis Analysis
The synthesis of this compound would typically involve an organic synthetic chemistry route, including the selection of appropriate starting materials and reaction conditions, and the execution of appropriate functional group transformations and structural assembly . The specific synthesis method can be designed and optimized by organic synthetic chemists .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR and IR . The compound’s mass can be determined by mass spectrometry .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and can dissolve in some organic solvents, but its solubility in water is relatively low . Its molecular weight is 414.87.Aplicaciones Científicas De Investigación
Analgesia and Anti-inflammatory Applications
Thiazole derivatives have been extensively studied for their potential in treating pain and inflammation. The modification of thiazole compounds has led to the development of new drugs that exhibit significant analgesic and anti-inflammatory properties . These compounds are tested in vitro using enzyme assays like COX-1, COX-2, and 5-LOX to determine their effectiveness. The promising candidates are then subjected to in vivo studies to assess their analgesic and anti-inflammatory effects in animal models .
Antimicrobial and Antifungal Activities
Thiazole derivatives are known for their antimicrobial and antifungal activities. The structural modification of these compounds can enhance their efficacy against various microbial and fungal strains. This makes them valuable in the development of new antimicrobial and antifungal agents that could be used to treat infections caused by resistant pathogens .
Antiviral Therapeutics
The pharmacological importance of thiazole compounds extends to antiviral therapy as well. Certain derivatives have been identified as promising candidates for further development as antiviral therapeutics. Their drug-like properties and ADMET profiles suggest potential applications in treating viral infections .
Antitumor and Cytotoxic Effects
Research has also explored the antitumor and cytotoxic effects of thiazole derivatives. These compounds have been synthesized and tested for their ability to inhibit the growth of cancer cells. Some derivatives have shown potent effects on human tumor cell lines, indicating their potential use in cancer therapy .
Enzyme Inhibition
Thiazole derivatives can act as potent enzyme inhibitors. They have been found to inhibit enzymes like COX-2 more effectively than standard drugs like celecoxib. This property is crucial for the development of drugs that target specific pathways involved in disease processes .
Molecular Docking and Drug Design
The molecular structure of thiazole derivatives allows them to interact with target proteins effectively. Molecular docking studies are conducted to understand these interactions, which is essential for the rational design of drugs. These studies help in identifying how these compounds can be modified to enhance their binding affinity and selectivity towards target enzymes or receptors .
Safety and Hazards
Due to the structure and properties of the compound, it may pose potential risks to human health and the environment . Appropriate protective measures, including wearing chemical protective gloves and goggles, should be taken when handling this compound . It should be handled and disposed of in accordance with relevant safety guidelines and regulations .
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N3OS2/c17-13-2-1-11(24-13)15(23)21-3-5-22(6-4-21)16-20-14-10(19)7-9(18)8-12(14)25-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKQKHEQLYRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)
![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)



![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)

![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)
![N~1~-isopropyl-2-[1-[2-(2-methylpiperidino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2939246.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)